7-(tert-Butyl) 1-methyl 3-(aminomethyl)-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate
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Overview
Description
7-(tert-Butyl) 1-methyl 3-(aminomethyl)-7-azabicyclo[221]heptane-1,7-dicarboxylate is a bicyclic compound with a unique structure that includes a tert-butyl group, a methyl group, and an aminomethyl group
Preparation Methods
The synthesis of 7-(tert-Butyl) 1-methyl 3-(aminomethyl)-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction is typically carried out under controlled conditions to ensure the formation of the desired bicyclic structure. Industrial production methods may involve the use of specialized equipment and catalysts to optimize yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and specific temperatures and pressures to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
7-(tert-Butyl) 1-methyl 3-(aminomethyl)-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism by which 7-(tert-Butyl) 1-methyl 3-(aminomethyl)-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include other bicyclic structures such as 7-oxabicyclo[2.2.1]heptane and bicyclo[2.1.1]hexane . Compared to these compounds, 7-(tert-Butyl) 1-methyl 3-(aminomethyl)-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate is unique due to the presence of the tert-butyl and aminomethyl groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for applications requiring precise molecular interactions and stability .
Properties
Molecular Formula |
C14H24N2O4 |
---|---|
Molecular Weight |
284.35 g/mol |
IUPAC Name |
7-O-tert-butyl 1-O-methyl 3-(aminomethyl)-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate |
InChI |
InChI=1S/C14H24N2O4/c1-13(2,3)20-12(18)16-10-5-6-14(16,11(17)19-4)7-9(10)8-15/h9-10H,5-8,15H2,1-4H3 |
InChI Key |
HVRTWZYIRNWKSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1(CC2CN)C(=O)OC |
Origin of Product |
United States |
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